(2-Amino-4-methoxyphenyl)(4-chlorophenyl)methanone
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Overview
Description
(2-Amino-4-methoxyphenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C14H12ClNO2 It is a member of the benzophenone family, characterized by the presence of two aromatic rings connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methoxyphenyl)(4-chlorophenyl)methanone typically involves the reaction of 2-amino-4-methoxybenzoyl chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-methoxyphenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or amines, onto the aromatic rings.
Scientific Research Applications
(2-Amino-4-methoxyphenyl)(4-chlorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Amino-4-methoxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone
- (2-Amino-2’,5-dichlorobenzophenone)
- (4-Chlorophenyl)(4-methoxyphenyl)methanone
Uniqueness
(2-Amino-4-methoxyphenyl)(4-chlorophenyl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12ClNO2 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
(2-amino-4-methoxyphenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H12ClNO2/c1-18-11-6-7-12(13(16)8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3 |
InChI Key |
LJIWUHVGTKIPBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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